molecular formula C12H15BrFN B8159970 1-[(2-Bromo-5-fluorophenyl)methyl]piperidine

1-[(2-Bromo-5-fluorophenyl)methyl]piperidine

Cat. No.: B8159970
M. Wt: 272.16 g/mol
InChI Key: JZGVNAZCQACWOF-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-fluorophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-5-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Bromo-5-fluorophenyl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-12-5-4-11(14)8-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVNAZCQACWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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